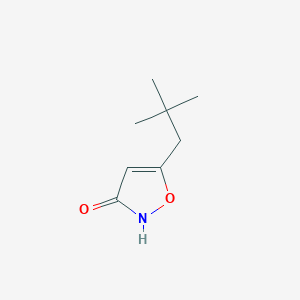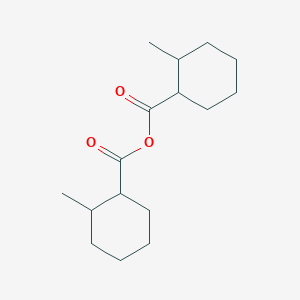
2-Methylcyclohexanecarboxylic anhydide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylcyclohexanecarboxylic anhydride is an organic compound with the molecular formula C16H26O3. It is characterized by its anhydride functional group, which is derived from the corresponding carboxylic acid. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Methylcyclohexanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclohexanecarboxylic acid with reagents such as triphenylphosphine and trichloroisocyanuric acid under mild conditions at room temperature . This method is efficient, offering high yields and a straightforward work-up process.
Industrial Production Methods
In industrial settings, the production of 2-Methylcyclohexanecarboxylic anhydride often involves the use of carboxylic acids and acid chlorides. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the formation of the anhydride .
化学反应分析
Types of Reactions
2-Methylcyclohexanecarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically performed with water under acidic or basic conditions.
Alcoholysis: Requires an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines.
Major Products
Hydrolysis: Produces 2-methylcyclohexanecarboxylic acid.
Alcoholysis: Yields esters of 2-methylcyclohexanecarboxylic acid.
Aminolysis: Forms amides of 2-methylcyclohexanecarboxylic acid.
科学研究应用
2-Methylcyclohexanecarboxylic anhydride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-Methylcyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .
相似化合物的比较
Similar Compounds
Acetic Anhydride: Commonly used in acetylation reactions.
Maleic Anhydride: Used in the production of resins and polymers.
Succinic Anhydride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Methylcyclohexanecarboxylic anhydride is unique due to its specific structural features, which confer distinct reactivity patterns compared to other anhydrides. Its methyl-substituted cyclohexane ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
属性
分子式 |
C16H26O3 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC 名称 |
(2-methylcyclohexanecarbonyl) 2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11-7-3-5-9-13(11)15(17)19-16(18)14-10-6-4-8-12(14)2/h11-14H,3-10H2,1-2H3 |
InChI 键 |
DUKADNFIUMKWIY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1C(=O)OC(=O)C2CCCCC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


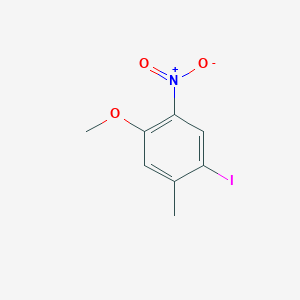

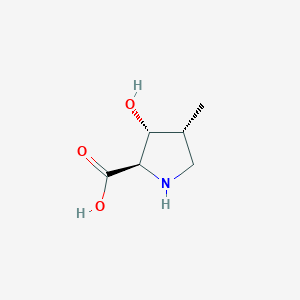
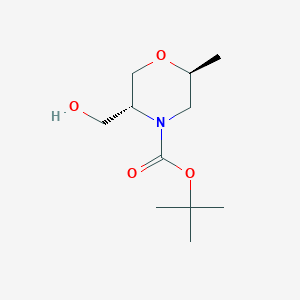
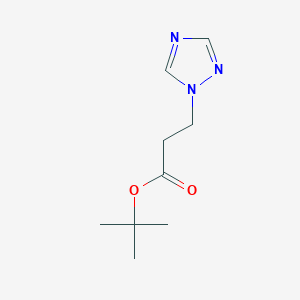
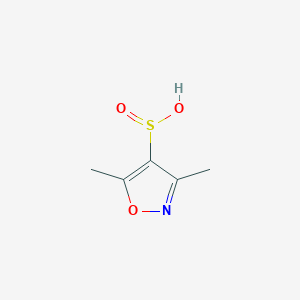



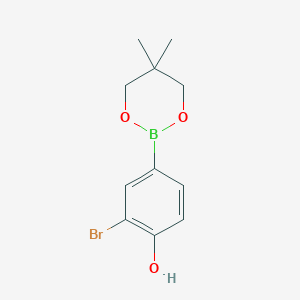
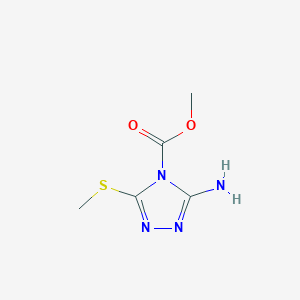

![3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid](/img/structure/B12863063.png)
